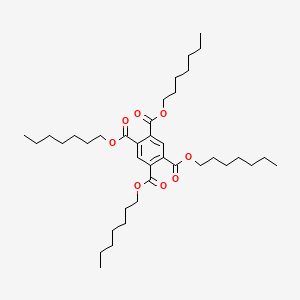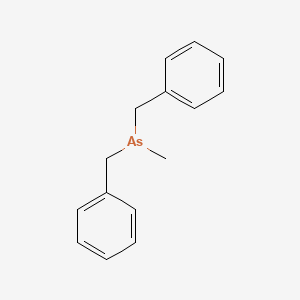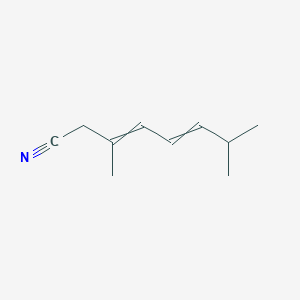
3,7-Dimethylocta-3,5-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-3,5-dienenitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of a nitrile group (-CN) and two double bonds within its carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-dienenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,7-dimethylocta-2,6-diene with a nitrile source in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound while maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the nitrile group.
Scientific Research Applications
3,7-Dimethylocta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-3,5-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. These interactions can lead to various biochemical and chemical effects, depending on the specific context and conditions.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dienenitrile: A closely related compound with similar structural features.
3,7-Dimethylocta-1,5-dien-3-ol: Another related compound with an alcohol group instead of a nitrile group.
Properties
CAS No. |
57692-02-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,7-dimethylocta-3,5-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h4-6,9H,7H2,1-3H3 |
InChI Key |
HVJWMVZNDYRBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC=C(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
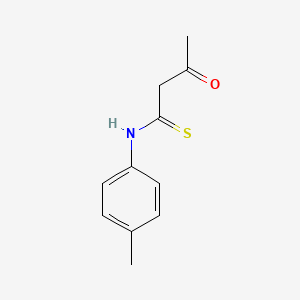
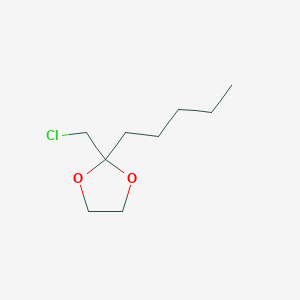

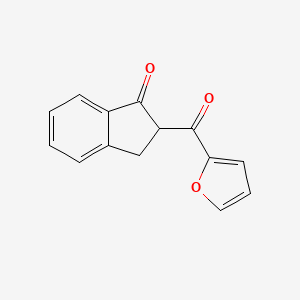
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
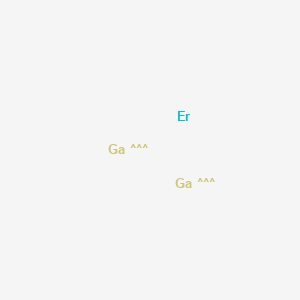
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
